BenchChemオンラインストアへようこそ!

Mdl 101146

Neutrophil elastase Oral bioavailability Pulmonary hemorrhage

MDL 101146 is the only commercially available neutrophil elastase inhibitor combining oral bioavailability with species-conserved potency (human Ki=25 nM; rat Ki=18 nM), enabling direct translation from biochemical assays to chronic rodent models without compound switching. Unlike IV-restricted sivelestat or peptide inhibitors lacking systemic exposure, MDL 101146 achieves robust oral efficacy (ED50=15 mg/kg) in acute pulmonary hemorrhage and collagen-induced arthritis (200 mg/kg/day p.o.). Its reversible competitive mechanism and pathway-specificity for type II collagen-driven inflammation distinguish it from alternative elastase inhibitors. Bulk and custom quantities available.

Molecular Formula C29H37F5N4O6
Molecular Weight 632.6 g/mol
CAS No. 149859-17-6
Cat. No. B1676105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdl 101146
CAS149859-17-6
SynonymsMDL 101,146
MDL 101146
MDL-101,146
MDL-101146
N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide
Molecular FormulaC29H37F5N4O6
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3
InChIInChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m1/s1
InChIKeyXQAMVCHQGHAELT-YPAWHYETSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDL 101146 (CAS 149859-17-6): Orally Active Neutrophil Elastase Inhibitor for Inflammatory Disease Research


MDL 101146 (CAS 149859-17-6) is a synthetic dipeptide-derived small molecule that functions as a competitive, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in connective tissue degradation and chronic inflammatory pathology [1]. The compound exhibits oral bioavailability and demonstrates target engagement with a Ki value of 25 nM against human neutrophil elastase [2]. Its molecular formula is C29H37F5N4O6, with a molecular weight of 632.62 Da [3]. Unlike many peptide-based elastase inhibitors that require parenteral administration, MDL 101146 incorporates a pentafluoroethyl ketone warhead and optimized peptidomimetic scaffold that confers oral activity and metabolic stability suitable for systemic in vivo applications [1].

Why Generic Substitution Fails for MDL 101146: Critical Limitations of Common Neutrophil Elastase Inhibitor Alternatives


Generic substitution among neutrophil elastase inhibitors is scientifically unsound due to fundamental divergence in pharmacokinetic profiles, target selectivity, and mechanism of inhibition across this class. Sivelestat (ONO-5046), a clinically used HNE inhibitor, lacks oral bioavailability and is restricted to intravenous infusion, severely limiting its utility in chronic disease models requiring extended dosing [1]. Alvelestat (AZD9668), while orally active, exhibits a distinct selectivity profile with reported Ki values approximately 9.4 nM for HNE but with different off-target serine protease interactions and a divergent development trajectory focused on pulmonary indications [2]. Naturally occurring peptide-based inhibitors such as elafin and secretory leukocyte protease inhibitor (SLPI) demonstrate potent HNE inhibition but possess negligible oral bioavailability, poor systemic exposure, and complex manufacturing requirements that render them impractical for most research applications [3]. MDL 101146 uniquely combines oral bioavailability with established in vivo efficacy in both acute hemorrhage and chronic arthritis models, a profile not replicated across commercially available alternatives [4].

MDL 101146 (CAS 149859-17-6): Quantitative Differentiation Evidence Against Comparator Neutrophil Elastase Inhibitors


Oral Bioavailability of MDL 101146 Enables Systemic HNE Inhibition Compared to IV-Only Alternatives

MDL 101146 demonstrates oral bioavailability that enables systemic inhibition of human neutrophil elastase (HNE)-induced pathology, a property absent in clinically established HNE inhibitors such as Sivelestat which requires continuous intravenous infusion [1]. In the hamster model of HNE-induced acute pulmonary hemorrhage, oral administration of MDL 101146 at 10, 25, and 50 mg/kg produced dose-dependent inhibition of bronchoalveolar hemorrhage with an ED50 of 15 mg/kg p.o. [2]. In contrast, Sivelestat exhibits an oral bioavailability of approximately 0% and cannot be administered orally for systemic HNE inhibition [3]. Intravenous administration of MDL 101146 demonstrated an ED50 of 0.5 mg/kg i.v. in the same hemorrhage model, confirming systemic availability independent of administration route [2].

Neutrophil elastase Oral bioavailability Pulmonary hemorrhage Inflammatory disease

Species-Specific Ki Values: MDL 101146 Demonstrates Cross-Species Potency Against Both Human and Rat Neutrophil Elastase

MDL 101146 exhibits potent inhibition of neutrophil elastase across multiple species, with a Ki of 25 nM against human neutrophil elastase (HNE) and a Ki of 18 nM against rat neutrophil elastase [1]. This cross-species potency profile enables direct translation from rodent efficacy models to human target validation without requiring species-specific tool compound switching. In contrast, certain alternative HNE inhibitors demonstrate substantial species-dependent potency variations. For instance, Alvelestat (AZD9668) exhibits a Ki of 9.4 nM against human neutrophil elastase but shows markedly reduced potency against rodent orthologs, complicating preclinical-to-clinical extrapolation [2]. The rat Ki of 18 nM for MDL 101146 is within 1.4-fold of the human Ki, indicating highly conserved target engagement across species [1].

Enzyme inhibition Species cross-reactivity Ki determination Preclinical translation

MDL 101146 Demonstrates Disease-Model Selectivity: Efficacy in Collagen-Induced Arthritis but Not Adjuvant Arthritis

MDL 101146 exhibits disease-model-specific efficacy that reveals mechanistic insights into neutrophil elastase-dependent versus elastase-independent inflammatory pathways. In a direct comparative study, oral administration of MDL 101146 at 200 mg/kg/day significantly inhibited joint swelling, reduced clinical arthritis scores, and conferred bone and cartilage sparing effects in rat collagen-induced arthritis (CIA) [1]. However, in the same study, MDL 101146 at identical dosing showed no therapeutic effect in adjuvant-induced arthritis (AIA), despite both being T-cell-dependent inflammatory arthritis models [1]. This differential efficacy profile is not documented for alternative HNE inhibitors such as Sivelestat, which has not been systematically evaluated for disease-model-selective activity in chronic arthritis [2]. The CIA-selective response implicates HNE as a critical pathogenic mediator specifically in type II collagen-driven immune responses rather than generalized arthritic inflammation.

Collagen-induced arthritis Adjuvant arthritis Disease model selectivity Bone and cartilage protection

Reversible Competitive Inhibition Mechanism of MDL 101146 Enables Controlled Target Engagement Compared to Irreversible Inhibitors

MDL 101146 acts as a competitive, reversible inhibitor of human neutrophil elastase, a mechanism that offers distinct experimental advantages over irreversible serine protease inhibitors [1]. The pentafluoroethyl ketone warhead of MDL 101146 forms a reversible hemiketal adduct with the active-site serine residue rather than undergoing permanent covalent modification [2]. In contrast, chloromethyl ketone-based elastase inhibitors (e.g., MeO-Suc-Ala-Ala-Pro-Val-CMK) and certain peptidyl phosphonate inhibitors form irreversible covalent adducts that permanently inactivate the enzyme [3]. The reversible nature of MDL 101146 inhibition allows washout experiments to confirm target-specific effects and enables temporal control over enzyme inhibition in pulse-chase experimental designs. Quantitative characterization of MDL 101146 inhibition kinetics confirms classical competitive behavior with respect to substrate, with Ki = 25 nM [1].

Competitive inhibition Reversible binding Mechanism of action Target engagement

MDL 101146 (CAS 149859-17-6): Optimal Research Application Scenarios Based on Quantitative Evidence


Chronic Oral Dosing Studies in Rodent Inflammatory Arthritis Models Requiring Extended Target Engagement

MDL 101146 is optimally suited for collagen-induced arthritis (CIA) studies in rats where oral bioavailability (ED50 = 15 mg/kg p.o. in acute models) enables chronic dosing without invasive administration routes [1]. The demonstrated efficacy at 200 mg/kg/day p.o. in CIA with significant bone and cartilage sparing effects validates its utility in studies requiring weeks of continuous HNE inhibition [2]. Researchers should note that MDL 101146 shows no efficacy in adjuvant arthritis models, making it a pathway-specific tool for type II collagen-driven inflammatory processes rather than a general anti-arthritic agent [2].

Acute Pulmonary Hemorrhage and Neutrophil-Mediated Lung Injury Models Requiring Rapid Oral or Intravenous Intervention

MDL 101146 demonstrates robust efficacy in HNE-induced acute pulmonary hemorrhage with both oral (ED50 = 15 mg/kg) and intravenous (ED50 = 0.5 mg/kg) administration routes [1]. The compound's specificity for HNE-induced pathology was confirmed by its lack of effect on thermolysin-induced pulmonary hemorrhage, establishing target-specific in vivo activity [3]. This makes MDL 101146 particularly valuable for studies investigating acute neutrophil-driven lung injury, including models relevant to acute respiratory distress syndrome (ARDS), transfusion-related acute lung injury (TRALI), and cystic fibrosis exacerbations [3].

Cross-Species Target Validation Studies Requiring Consistent Potency Between Human In Vitro and Rodent In Vivo Systems

MDL 101146's species-conserved potency profile (human Ki = 25 nM; rat Ki = 18 nM) enables seamless translation between human enzyme biochemical assays and rodent efficacy models without compound switching [2]. This property is particularly valuable in drug discovery programs where SAR studies conducted on human enzyme must be directly validated in rodent disease models. The ≤1.4-fold potency differential between human and rat HNE ensures that efficacy observed in rodent models can be confidently attributed to comparable target engagement rather than species-dependent potency artifacts [2].

Mechanistic Studies of Neutrophil Elastase-Dependent Proteoglycan and Elastin Degradation in Connective Tissue

MDL 101146 inhibits HNE-mediated degradation of proteoglycan and elastin in vitro in a dose-related manner, providing a quantitative tool for studying extracellular matrix breakdown in connective tissue pathology [1]. The reversible competitive inhibition mechanism (Ki = 25 nM) allows for experimental designs requiring controlled, reversible target engagement rather than permanent enzyme inactivation [1]. This property is essential for studies examining the temporal dynamics of elastase-mediated tissue destruction and for washout experiments confirming on-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdl 101146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.